5-{[3-(2-Chlorophenoxy)propyl]sulfanyl}-1,3,4-thiadiazol-2-amine
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Overview
Description
5-{[3-(2-Chlorophenoxy)propyl]sulfanyl}-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[3-(2-Chlorophenoxy)propyl]sulfanyl}-1,3,4-thiadiazol-2-amine typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-{[3-(2-Chlorophenoxy)propyl]sulfanyl}-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Its anticancer properties are being explored for potential therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{[3-(2-Chlorophenoxy)propyl]sulfanyl}-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 2-Alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole
Uniqueness
5-{[3-(2-Chlorophenoxy)propyl]sulfanyl}-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it may exhibit enhanced antimicrobial or anticancer properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H12ClN3OS2 |
---|---|
Molecular Weight |
301.8 g/mol |
IUPAC Name |
5-[3-(2-chlorophenoxy)propylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H12ClN3OS2/c12-8-4-1-2-5-9(8)16-6-3-7-17-11-15-14-10(13)18-11/h1-2,4-5H,3,6-7H2,(H2,13,14) |
InChI Key |
IEEQWFSPJXPARR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCSC2=NN=C(S2)N)Cl |
Origin of Product |
United States |
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